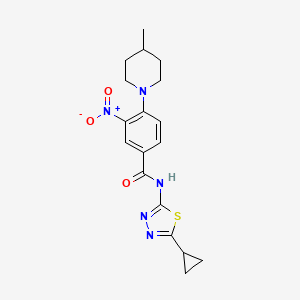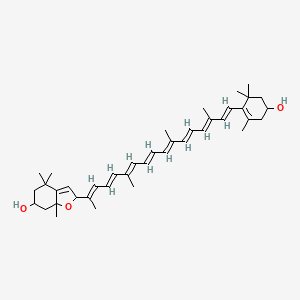
Mutatoxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mutatoxanthin is a natural product found in Polypodium vulgare, Equisetum arvense, and other organisms with data available.
Applications De Recherche Scientifique
Evolutionary Adaptation in Microorganisms
Mutatoxanthin, along with other carotenoids, has been a focus in evolutionary studies, especially in microorganisms. The dynamics of evolutionary adaptation, genetic bases, and the impact of environmental specificity on these adaptations are studied in various contexts, including microorganisms' responses to environmental changes and their genomic mutation rates (Elena & Lenski, 2003).
Systems Biology in Cancer Research
In cancer systems biology, studying mutatoxanthin and other related compounds can provide insights into how genomic and epigenetic aberrations in cancer cells affect signaling networks. This knowledge is crucial for developing personalized cancer therapies and understanding the mechanisms behind targeted therapies and resistance (Werner, Mills, & Ram, 2014).
Structural Analysis and Separation Techniques
Research on mutatoxanthin's structure, separation, and purification is vital in understanding its role and function in various biological systems. Studies focusing on the absolute configuration of mutatoxanthin and its stereoisomers have been conducted to understand its widespread occurrence in plants and its potential applications (Märki‐Fischer et al., 1982).
Genotoxicity Screening Tests
Mutatoxanthin has been used in developing genotoxicity screening tests, such as the Mutatox test, which assesses environmental genotoxic agents. This test uses a dark mutant strain of Photobacterium phosphoreum sensitive to various genotoxic agents, providing valuable insights into environmental screening and safety (Kwan, Dutka, Rao, & Liu, 1990).
Antioxidant Activities
Studies have investigated the antioxidant activities of mutatoxanthin and related carotenoids. These investigations aim to understand their role in inhibiting lipid peroxidation and quenching singlet oxygen, thus contributing to broader research on oxidative stress and potential therapeutic applications (Shimode, Miyata, Araki, & Shindo, 2018).
Genomic Responses and Mutator Phenotypes
Mutatoxanthin is also relevant in studies exploring mutator phenotypes and genomic responses in organisms. These studies shed light on the nature of controlling elements in mutable loci and the relationship between these elements and genes, contributing to our understanding of genetic mutation and adaptation processes (Neuffer, 1965).
Bioluminescent Bacterial Genotoxicity Tests
The Mutatox test, a bioluminescent bacterial genotoxicity test using mutatoxanthin, provides an alternative to traditional genotoxicity assays like the Ames test. It's used to assay the genotoxicity of compounds, contributing significantly to environmental safety and public health research (Sun & Stahr, 1993).
Comparative Studies in Carotenoids
Comparative studies on mutatoxanthin and other carotenoids, like astaxanthin, in various organisms provide insights into their biological activities and potential applications in health and nutrition. Such studies are crucial for understanding the antioxidative, anti-inflammatory, and other health-related properties of these compounds (Hussein et al., 2006).
Propriétés
Nom du produit |
Mutatoxanthin |
|---|---|
Formule moléculaire |
C40H56O3 |
Poids moléculaire |
584.9 g/mol |
Nom IUPAC |
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-22,24,33-34,36,41-42H,23,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+ |
Clé InChI |
IFYMEZNJCAQUME-OMSIYMKDSA-N |
SMILES isomérique |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C2C=C3C(CC(CC3(O2)C)O)(C)C)/C)/C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C |
Synonymes |
(8R)-mutatoxanthin (8S)-mutatoxanthin mutatoxanthin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



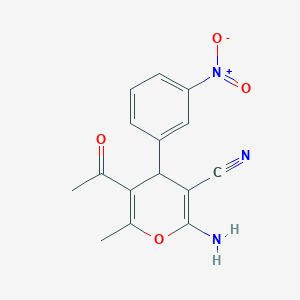
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)
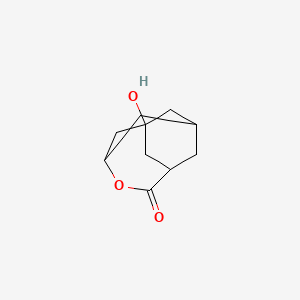
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230785.png)
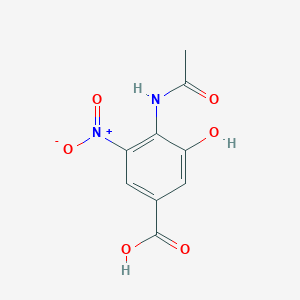
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)
![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)
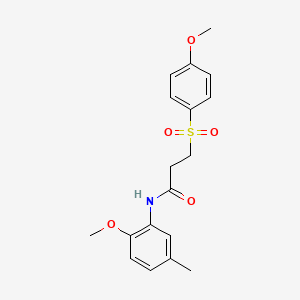
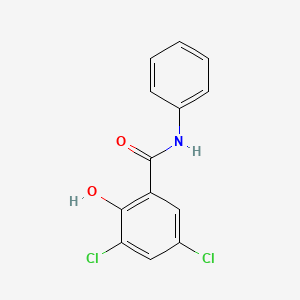
![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
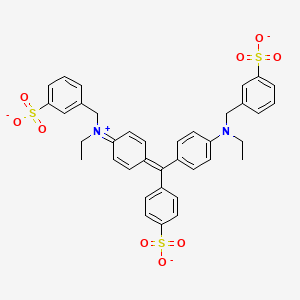
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
